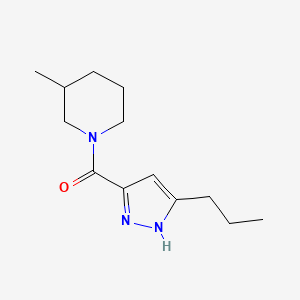
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone, also known as MPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. MPP is a synthetic compound that belongs to the class of piperidine derivatives and has a pyrazole ring attached to it.
科学的研究の応用
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications as a research tool in neuroscience and pharmacology. It has been found to act as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype, which is involved in several physiological processes, including learning, memory, and addiction. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been used to study the role of nAChR in these processes and to develop new drugs that target this receptor.
作用機序
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone acts as a competitive antagonist of the nAChR α4β2 subtype and binds to the same site as nicotine. It blocks the binding of nicotine to the receptor and inhibits its activation. This results in a decrease in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in reward and addiction pathways.
Biochemical and Physiological Effects:
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been shown to have several biochemical and physiological effects in animal models. It has been found to decrease nicotine self-administration and reduce the reinforcing effects of nicotine in rats. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been found to have analgesic effects and reduce pain sensitivity in animal models.
実験室実験の利点と制限
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has several advantages as a research tool. It is a selective antagonist of the nAChR α4β2 subtype, which allows for the study of the specific role of this receptor in physiological processes. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the use of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone in research. One potential application is the development of new drugs that target the nAChR α4β2 subtype for the treatment of addiction and cognitive disorders. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone can also be used to study the role of nAChR in other physiological processes, such as pain, inflammation, and immune function. Additionally, the synthesis of new derivatives of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone with improved selectivity and potency can lead to the development of more effective research tools and drugs.
合成法
The synthesis of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone involves the reaction of 3-methylpiperidine with 5-propyl-1H-pyrazole-3-carboxylic acid, followed by the removal of the carboxylic acid group using a suitable reagent. The final product is obtained after purification using column chromatography. The synthesis of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-5-11-8-12(15-14-11)13(17)16-7-4-6-10(2)9-16/h8,10H,3-7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPYVGACXRFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)
![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
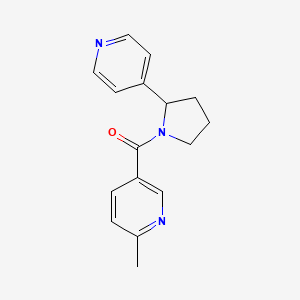
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
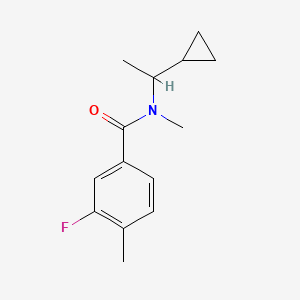
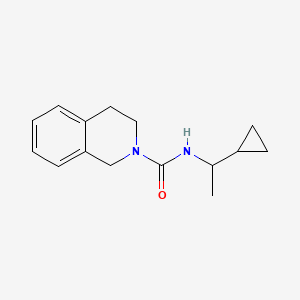
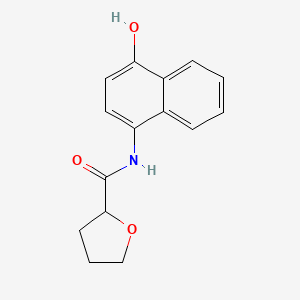
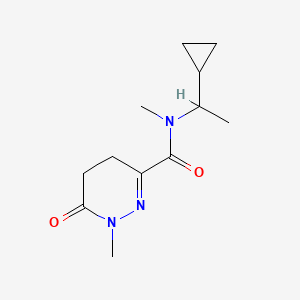
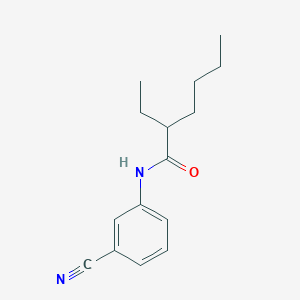
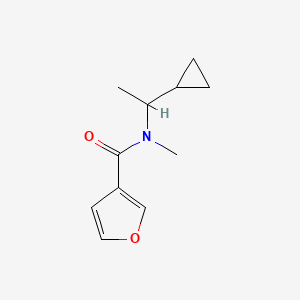
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
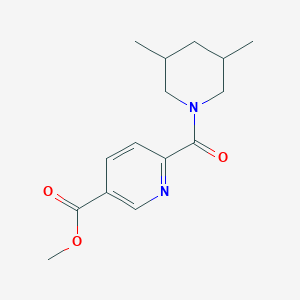
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)